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Compound of Interest

Thalidomide-4-O-C3-NH2
Compound Name:
hydrochloride

Cat. No.: B12417012

Disclaimer: Specific, experimentally determined biophysical data for Thalidomide-4-O-C3-NH2
hydrochloride is not extensively available in the public domain. This technical guide provides
a comprehensive overview based on the properties of its parent compound, thalidomide, and
its well-characterized derivatives. The experimental protocols and signaling pathways
described herein are representative of the methodologies used for similar molecules and serve
as a foundational resource for researchers, scientists, and drug development professionals.

Thalidomide-4-O-C3-NH2 hydrochloride is a synthetic ligand designed for use in Proteolysis
Targeting Chimeras (PROTACS). It incorporates the core structure of thalidomide, which is
known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and features a 3-carbon alkoxy
linker with a terminal amine group for conjugation to a target protein ligand. As a crucial
component in many PROTACS, understanding its biophysical properties and interaction with
CRBN is essential for the development of effective protein degraders.

Physicochemical and Biophysical Data

Quantitative biophysical data for Thalidomide-4-O-C3-NH2 hydrochloride is limited. However,
by examining the parent molecule, thalidomide, and its renowned derivatives, lenalidomide and
pomalidomide, we can infer the expected binding affinity range and key physicochemical
characteristics. The core thalidomide moiety is responsible for the interaction with Cereblon,
and modifications at the 4-position of the phthalimide ring are generally not expected to
drastically alter this primary binding affinity.
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Thalidomide-4-
Property 0-C3-NH2 Thalidomide Lenalidomide Pomalidomide
hydrochloride

Molecular
C16H18CIN3Oa Ci13H10N204 Ci13H13N30s3 Ci13H11N304
Formula
Molecular Weight  351.79 g/mol 258.23 g/mol 259.26 g/mol 273.24 g/mol
CAS Number 2357110-84-8 50-35-1 191732-72-6 19171-19-8
Binding Affinity to
Not Reported ~250 nM[1] ~178 nM[1] ~157 nM[1]
Cereblon (Kd)
Reported as a Needles or white ) ] White to off-white
Appearance ) Off-white solid )
solid powder[2] solid
Sparingly soluble
in agueous
Solubility Not Reported buffers; soluble Soluble in DMSO  Soluble in DMSO
in DMSO (~12
mg/mL)[3]

Signaling Pathway

Thalidomide and its derivatives function by binding to Cereblon (CRBN), which is a substrate
receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event alters the
substrate specificity of the CRLACRBN complex, leading to the recruitment of "neosubstrates”
for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a
PROTAC, the thalidomide-based ligand recruits CRBN, while the other end of the PROTAC
molecule binds to a target protein of interest. This induced proximity facilitates the transfer of
ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
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Caption: PROTAC-induced protein degradation pathway.

Experimental Protocols

The following are detailed, representative protocols for key biophysical assays used to
determine the binding affinity of small molecules like Thalidomide-4-O-C3-NH2 hydrochloride
to their protein targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technigue that measures the real-time interaction between a ligand and an
analyte.

Methodology:
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¢ Immobilization:

o Recombinant human Cereblon (CRBN), often the thalidomide-binding domain (TBD), is
covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine
coupling.

o The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-
(3-dimethylaminopropyl)carbodiimide (EDC).

o A solution of CRBN in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is
injected over the activated surface.

o Remaining active sites are deactivated with an injection of ethanolamine-HCI.
e Binding Analysis:

o Arunning buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to
establish a stable baseline.

o Thalidomide-4-O-C3-NH2 hydrochloride is serially diluted in the running buffer to create
a concentration series (e.g., 0.1 nM to 1 uM).

o Each concentration is injected over the immobilized CRBN surface for a defined
association time, followed by a dissociation phase where only the running buffer flows over
the chip.

o The change in the SPR signal (measured in response units, RU) is monitored in real-time.
o Data Analysis:

o The resulting sensorgrams are corrected for non-specific binding by subtracting the signal
from a reference flow cell.

o The association (kon) and dissociation (koff) rate constants are determined by fitting the
data to a suitable binding model (e.g., 1:1 Langmuir binding).

o The equilibrium dissociation constant (Kd) is calculated as koff/kon.
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Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the
determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters
(AH and AS).

Methodology:
o Sample Preparation:

o Recombinant CRBN is dialyzed extensively against the desired assay buffer (e.g., 20 mM
HEPES, 150 mM NacCl, pH 7.4).

o Thalidomide-4-O-C3-NH2 hydrochloride is dissolved in the final dialysis buffer.
o The concentrations of the protein and the ligand are precisely determined.
e Titration:
o The sample cell of the calorimeter is filled with the CRBN solution (e.g., 10-20 uM).

o The injection syringe is filled with a concentrated solution of the thalidomide derivative
(e.g., 100-200 pM).

o A series of small, sequential injections of the ligand into the protein solution are performed
at a constant temperature (e.g., 25 °C).

o The heat change associated with each injection is measured.
e Data Analysis:
o The heat of dilution is corrected for by injecting the ligand into the buffer alone.
o The corrected heat per injection is plotted against the molar ratio of ligand to protein.

o The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding
model) to determine Kd, n, and AH.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the binding of a small
molecule ligand to its target protein.
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Caption: Workflow for biophysical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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